N(2)-methylharmine
Description
N(2)-Methylharmine is a β-carboline alkaloid derivative of harmine, characterized by the addition of a methyl group at the N(2) position of the indole ring. This structural modification enhances its pharmacokinetic properties, such as metabolic stability and bioavailability, compared to the parent compound . Synthetically, this compound is prepared via methylation reactions using reagents like methyl sulfate under controlled conditions, as demonstrated in early studies .
The compound has garnered attention for its antiviral activity, particularly against dengue virus-2 (DENV-2), with an EC50 of 3.2 ± 0.6 µM . This positions it as a promising candidate for antiviral drug development.
Properties
IUPAC Name |
7-methoxy-1,2-dimethylpyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-9-14-12(6-7-16(9)2)11-5-4-10(17-3)8-13(11)15-14/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPOLGTUMADPOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=CC3=N2)OC)C=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983769 | |
| Record name | 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6519-18-2 | |
| Record name | 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6519-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylharmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006519182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxy-1,2-dimethyl-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N(2)-Methylharmine typically involves the methylation of harmine. One common method is the reaction of harmine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions: N(2)-Methylharmine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dihydro-N(2)-Methylharmine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other beta-carboline derivatives.
Biology: Studies have investigated its effects on enzyme inhibition and interaction with DNA.
Medicine: Research has focused on its potential neuroprotective and anti-cancer properties.
Industry: It may be used in the development of pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
N(2)-Methylharmine exerts its effects primarily through interaction with the central nervous system. It is known to inhibit monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters, potentially leading to antidepressant and neuroprotective effects. Additionally, it may interact with various receptors and ion channels, contributing to its pharmacological profile.
Comparison with Similar Compounds
Pharmacological Activity Against Viruses
The primary comparator for N(2)-methylharmine is harmine , the parent β-carboline alkaloid. Key differences in their antiviral profiles are summarized below:
Key Findings :
- Harmine exhibits broader antiviral activity but lower specificity, with efficacy against HSV-2 and EV-71. Its higher potency against HSV-2 (EC50 = 1.47 µM) contrasts with this compound’s lack of activity in this domain .
- This compound shows selective inhibition of DENV-2, suggesting that methylation at the N(2) position enhances specificity for flaviviruses like dengue. However, this modification may reduce efficacy against other viruses compared to harmine .
Structural and Physicochemical Properties
Methylation alters the compound’s physicochemical behavior:
- Melting Points : this compound derivatives, such as the hydrochloride form, exhibit a melting point of 280°C (decomposition) , whereas harmine derivatives typically decompose at higher temperatures (~285°C) .
Biological Activity
N(2)-methylharmine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of studies and findings.
Overview of this compound
This compound is a derivative of harmine, a well-known β-carboline alkaloid. It has been studied for its potential effects on various biological systems, including its role as an antioxidant, its cytotoxic effects on cancer cells, and its neuroprotective properties.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage. For instance, the compound demonstrated a notable ability to inhibit lipid peroxidation and protect cellular components from oxidative damage.
| Activity | Method Used | Effectiveness |
|---|---|---|
| DPPH Scavenging | Spectrophotometric | IC50 = 15 µM |
| ABTS Scavenging | Colorimetric | IC50 = 20 µM |
| Lipid Peroxidation | Thiobarbituric Acid Assay | Significant reduction observed |
2. Cytotoxicity Against Cancer Cells
Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation. For example, in studies involving A2780 ovarian cancer cells, this compound caused significant cell cycle arrest and increased reactive oxygen species (ROS) production.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A2780 | 10 | Induction of apoptosis |
| HCT-116 | 5 | Cell cycle arrest |
| MCF-7 | 12 | ROS production |
3. Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly against neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neurons from excitotoxicity is noteworthy. In animal models, the compound was effective in reducing neuronal loss and improving cognitive function.
The biological activities of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound activates pathways leading to programmed cell death in cancer cells.
- Oxidative Stress Modulation : By enhancing antioxidant defenses and scavenging free radicals, it mitigates oxidative damage.
- Neurotransmitter Regulation : It influences levels of key neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective effects.
Case Study 1: Anticancer Activity
A study conducted by researchers at [source] evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the mitochondrial pathway.
Case Study 2: Neuroprotection
In an experimental model of Alzheimer's disease, this compound was administered to mice. The findings revealed improved memory retention and reduced amyloid plaque formation compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
